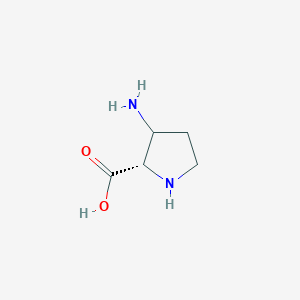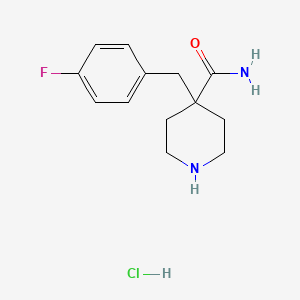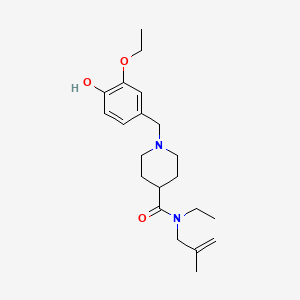![molecular formula C27H28N2O7 B12450858 N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline core.
准备方法
The synthesis of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide typically involves several steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired compound via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing the tetrahydroisoquinoline core .
化学反应分析
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, and copper(II) chloride . For example, the compound can undergo ortho-acylation with acetic anhydride in polyphosphoric acid to form a ketoamide, which can further react with copper(II) chloride to form a coordination compound .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules . Additionally, it has been studied for its corrosion inhibition properties in mild steel, making it useful in industrial applications .
作用机制
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it disrupts the quorum sensing signaling pathway in bacteria, thereby inhibiting biofilm formation and bacterial communication . This is achieved through π-anion interactions and alkyl-alkyl interactions with specific amino acid residues .
相似化合物的比较
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide can be compared with other similar compounds such as 1-[(3,4-dimethoxyphenyl)cyclopentyl]methylamine and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one These compounds share structural similarities but differ in their specific functional groups and applications
属性
分子式 |
C27H28N2O7 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C27H28N2O7/c1-32-19-8-6-7-17(11-19)27(31)28-29-25(30)14-18-13-23(35-4)24(36-5)15-20(18)26(29)16-9-10-21(33-2)22(12-16)34-3/h6-13,15,26H,14H2,1-5H3,(H,28,31) |
InChI 键 |
YVNGRTVYTFVLLN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2NC(=O)C4=CC(=CC=C4)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)


![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)

![2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)

![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)

